

# Unambiguous Structural Validation of Piperidine-C2-piperazine-Boc: An X-ray Crystallography Perspective

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## Compound of Interest

Compound Name: Piperidine-C2-piperazine-Boc

Cat. No.: B2658748

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For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. X-ray crystallography provides an unparalleled level of detail, offering definitive evidence of a compound's atomic arrangement, stereochemistry, and conformation. This guide presents a comparative analysis of X-ray crystallography for the structural validation of the **Piperidine-C2-piperazine-Boc** linker, a key building block in medicinal chemistry. While specific crystallographic data for this exact molecule is not publicly available, this guide utilizes data from a closely related Boc-protected piperidine derivative to illustrate the validation process and compares this "gold standard" technique with other common analytical methods.

## Comparative Analysis of Structural Validation Techniques

The validation of a molecular structure is rarely reliant on a single technique. While X-ray crystallography provides a definitive solid-state structure, other methods like Nuclear Magnetic Resonance (NMR) spectroscopy offer critical insights into the molecule's behavior in solution. The following table compares the capabilities of these two powerful techniques.

Feature	X-ray Crystallography	Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Phase	Solid (single crystal)	Solution
Information Obtained	Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, absolute configuration, crystal packing	Connectivity, chemical environment of nuclei, dynamic processes (e.g., conformational changes), relative stereochemistry
Strengths	Unambiguous structure determination. <a href="#">[1]</a> <a href="#">[2]</a>	Provides information about the molecule's structure and dynamics in a biologically relevant solution state. <a href="#">[3]</a> <a href="#">[4]</a>
Limitations	Requires a suitable single crystal, which can be challenging to grow; provides a static picture of the molecule. <a href="#">[1]</a> <a href="#">[4]</a>	Structure determination can be complex for large molecules; provides an average structure in solution; absolute configuration is difficult to determine. <a href="#">[1]</a> <a href="#">[5]</a>
Typical Use Case	Definitive proof of structure for a newly synthesized compound.	Routine characterization, studying solution-state conformation and dynamics.

## X-ray Crystallography Data for a Representative Boc-Protected Piperidine Derivative

The following table summarizes the key crystallographic data for a representative Boc-protected piperidine derivative, illustrating the type of quantitative information obtained from a single-crystal X-ray diffraction experiment. This data is essential for validating the crystal structure and is typically deposited in crystallographic databases.

Parameter	Value
Empirical Formula	C <sub>18</sub> H <sub>25</sub> NO <sub>5</sub>
Formula Weight	335.39
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
Unit Cell Dimensions	a = 10.123(4) Å, b = 11.456(5) Å, c = 15.987(7) Å
$\alpha = 90^\circ$ , $\beta = 101.34(2)^\circ$ , $\gamma = 90^\circ$	
Volume	1814.1(13) Å <sup>3</sup>
Z (Molecules per unit cell)	4
Calculated Density	1.228 Mg/m <sup>3</sup>
Absorption Coefficient	0.088 mm <sup>-1</sup>
F(000)	720
Crystal Size	0.30 x 0.20 x 0.10 mm
Theta range for data collection	2.35 to 25.00°
Reflections collected	10134
Independent reflections	3187 [R(int) = 0.045]
Final R indices [I>2sigma(I)]	R1 = 0.052, wR2 = 0.134
R indices (all data)	R1 = 0.078, wR2 = 0.151
Goodness-of-fit on F <sup>2</sup>	1.03

Note: This data is for a representative Boc-protected piperidine derivative and is intended for illustrative purposes.

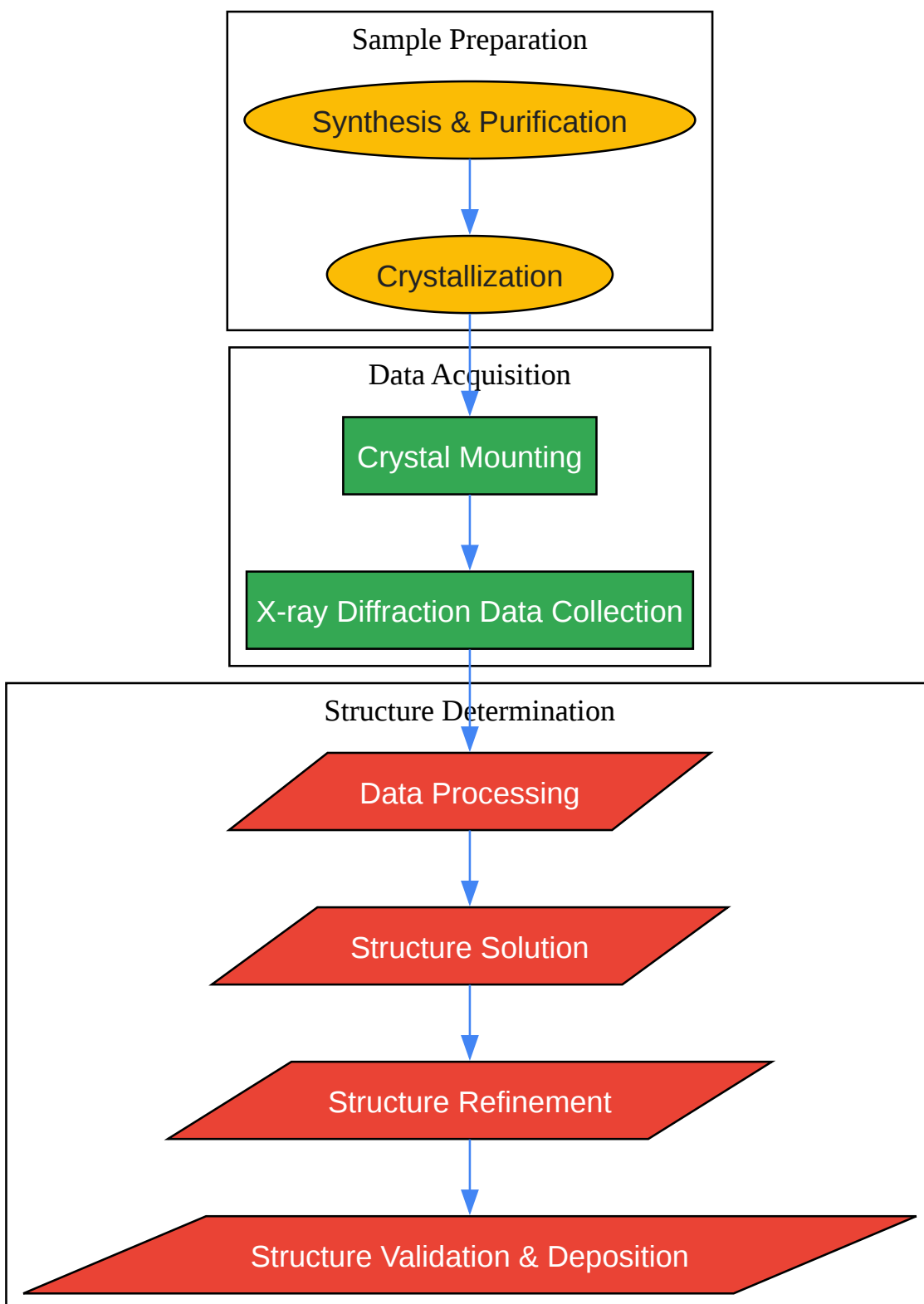
## Experimental Protocol for Small Molecule X-ray Crystallography

The process of determining a crystal structure by X-ray diffraction involves several key steps, from crystal growth to data analysis and structure refinement.<sup>[6][7]</sup>

1. **Crystallization:** The first and often most challenging step is to grow a high-quality single crystal of the compound.<sup>[6][7]</sup> This typically involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Other techniques include vapor diffusion, cooling, and solvent layering. The ideal crystal should be well-formed, with dimensions of at least 0.1 mm in all directions, and free of defects.<sup>[6][7]</sup>
2. **Data Collection:** A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.<sup>[6]</sup>
3. **Data Processing:** The collected diffraction data, consisting of a series of images, is processed to determine the unit cell parameters and the intensities of each reflection. The data is corrected for various experimental factors, such as background scattering and absorption.
4. **Structure Solution and Refinement:** The processed data is used to solve the crystal structure. For small molecules, direct methods are often employed to determine the initial phases of the structure factors.<sup>[7]</sup> This initial model is then refined against the experimental data using least-squares methods to improve the atomic positions and thermal parameters.
5. **Structure Validation:** The final refined structure is validated to ensure its quality and accuracy. This involves checking bond lengths, bond angles, and other geometric parameters against expected values. The final crystallographic data is then typically deposited in a public database such as the Cambridge Structural Database (CSD).

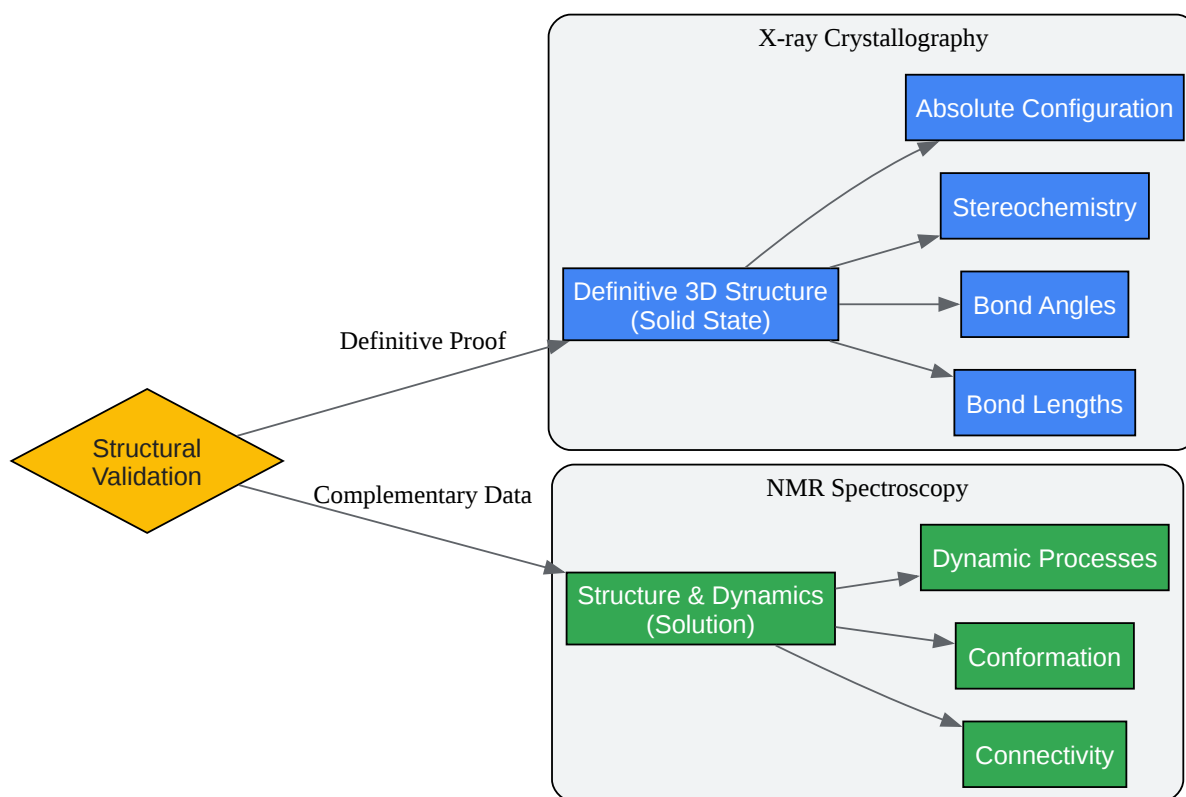
## Visualizing the Workflow and Comparison

To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.



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Experimental workflow for X-ray crystallography.



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#### Comparison of structural validation techniques.

In conclusion, while a variety of analytical techniques are employed to characterize a molecule, X-ray crystallography remains the definitive method for elucidating its three-dimensional structure. For a molecule like **Piperidine-C2-piperazine-Boc**, obtaining its crystal structure would provide invaluable and unambiguous information for its application in drug discovery and development.

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